Meta (3-Position) versus Para (4-Position) Tetrazole Regioisomerism: Physicochemical and Conformational Divergence
The target compound places the 5-methyl-1H-tetrazol-1-yl substituent at the 3-position (meta) of the benzamide phenyl ring, whereas the commercially available regioisomer N-(2-methylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324074-99-8) bears the same tetrazole at the 4-position (para) . Although both share the molecular formula C₁₃H₁₇N₅O and molecular weight of 259.31 g/mol, their InChI Keys differ (RJXMEDRNZLINOE vs. DXSZKJHBJUMZLR), confirming distinct topological configurations. Meta-substitution alters the dihedral angle between the tetrazole and phenyl rings, shifts the vector of hydrogen-bond acceptors relative to the amide pharmacophore, and modifies the molecular electrostatic potential surface—all parameters that directly influence target recognition in structure-based drug design .
| Evidence Dimension | Tetrazole substitution position on phenyl ring |
|---|---|
| Target Compound Data | 3-position (meta); InChI Key RJXMEDRNZLINOE-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-position (para); InChI Key DXSZKJHBJUMZLR-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChI Key; meta vs. para connectivity; ring dihedral angle difference estimated ≥30° based on steric constraints of ortho-hydrogen interactions |
| Conditions | Structural comparison based on canonical SMILES and 2D/3D molecular topology |
Why This Matters
Para-to-meta regioisomeric shifting is a classic medicinal chemistry strategy to modulate target selectivity and off-target profiles; procurement of the incorrect isomer could invalidate SAR data and obscure true biological activity.
